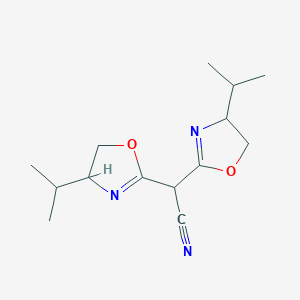
2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings. This compound is of interest due to its potential applications in asymmetric synthesis and catalysis. The presence of oxazoline rings imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. One common method includes the condensation of 2-amino-2-methylpropanenitrile with ®-4-isopropyl-4,5-dihydrooxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Applications De Recherche Scientifique
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is utilized in several scientific research areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Employed in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The chiral nature of the compound allows it to induce asymmetry in reactions, making it valuable in enantioselective synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4,5-dihydrooxazol-2-yl)acetonitrile: Lacks the isopropyl groups, resulting in different steric and electronic properties.
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile: The enantiomer of the compound , with opposite chiral centers.
2,2-Bis(4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: Contains methyl groups instead of isopropyl groups, affecting its reactivity and selectivity.
Uniqueness
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific chiral centers and the presence of isopropyl groups, which enhance its steric hindrance and electronic properties. These features make it particularly effective in asymmetric catalysis and enantioselective synthesis.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3 |
Clé InChI |
VETDAJKQRVYSSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)


![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)
![[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonic acid](/img/structure/B12513615.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decane-4-carbonyl]benzoic acid](/img/structure/B12513617.png)
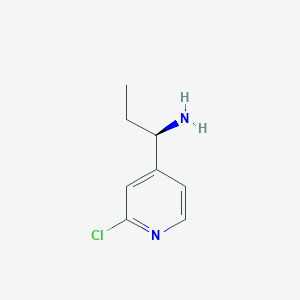
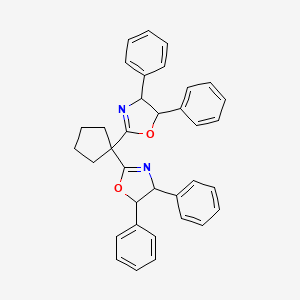
![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)
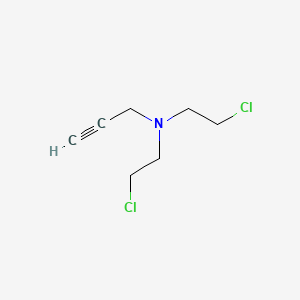

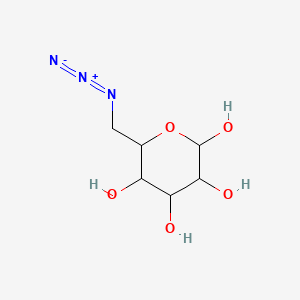
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B12513687.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
